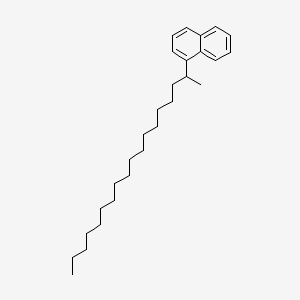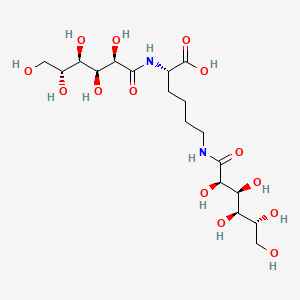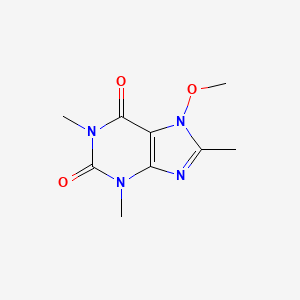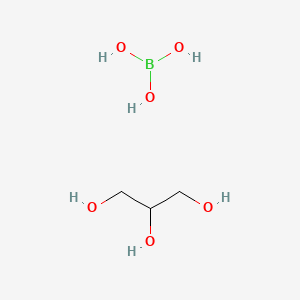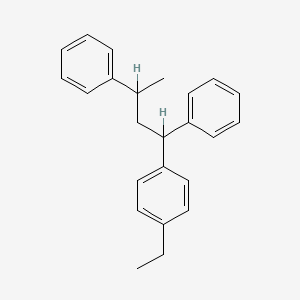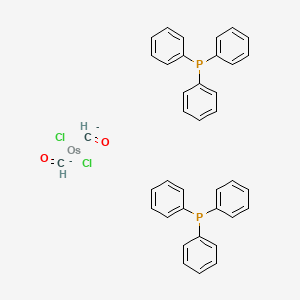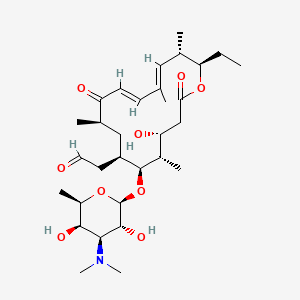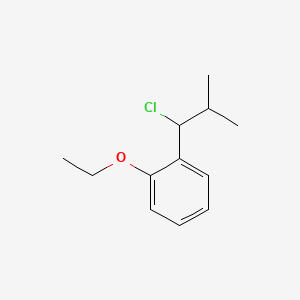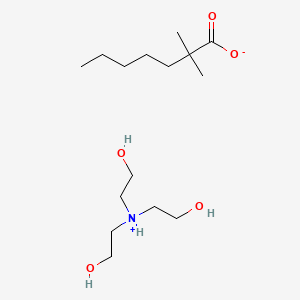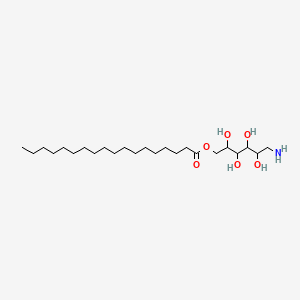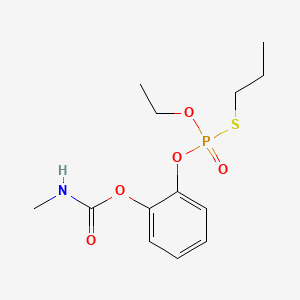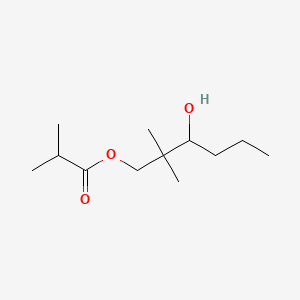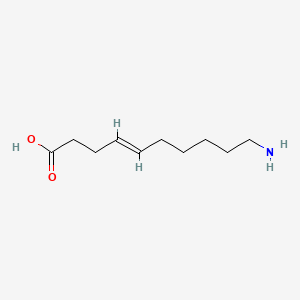
10-Amino-4-decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Amino-4-decenoic acid is a chemical compound with the molecular formula C10H19NO2 It is an unsaturated fatty acid derivative that contains both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-4-decenoic acid can be achieved through several methods. One common approach involves the biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered Escherichia coli. This process involves optimizing fermentation conditions such as seed culture time, culture temperature, inoculum amount, induction temperature, and substrate loading .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of unsaturated fatty acids as biorenewable raw materials. The hydroformylation of unsaturated acids leads to the formation of corresponding aldehydes, which are then converted to nitriles and subsequently to amino acids .
Chemical Reactions Analysis
Types of Reactions
10-Amino-4-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amino acids.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acid derivatives
Scientific Research Applications
10-Amino-4-decenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Amino-4-decenoic acid involves its interaction with cellular membranes and enzymes. The compound has been shown to compromise the integrity of bacterial cell membranes, leading to the leakage of essential ions and molecules, ultimately causing cell death . Additionally, it can inhibit histone deacetylase activity, enhancing the expression of extracellular superoxide dismutase, which has therapeutic potential against atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-Amino-4-decenoic acid include:
10-Hydroxy-2-decenoic acid: Known for its antibacterial and anti-inflammatory properties.
4-Hydroperoxy-2-decenoic acid ethyl ester: Exhibits similar biological activities.
Uniqueness
This compound is unique due to its dual functional groups (amino and carboxylic acid), which allow it to participate in a wide range of chemical reactions. Its ability to interact with cellular membranes and enzymes makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
70994-17-1 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(E)-10-aminodec-4-enoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4H,1,3,5-9,11H2,(H,12,13)/b4-2+ |
InChI Key |
OLESZPAIEMMCPW-DUXPYHPUSA-N |
Isomeric SMILES |
C(CC/C=C/CCC(=O)O)CCN |
Canonical SMILES |
C(CCC=CCCC(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


